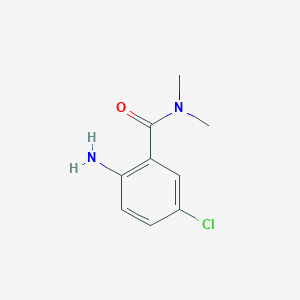

2-Amino-5-chloro-n,n-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

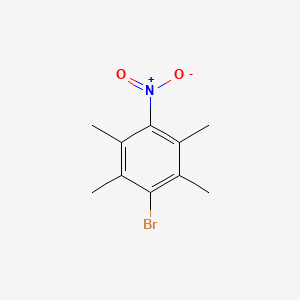

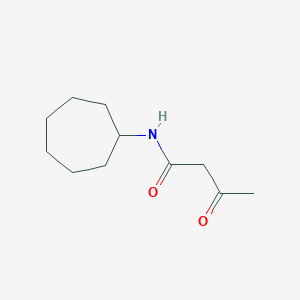

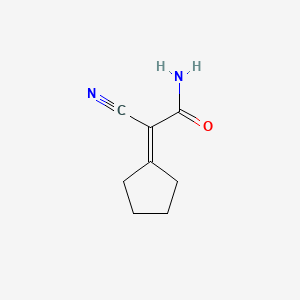

“2-Amino-5-chloro-n,n-dimethylbenzamide” is a synthetic compound with the CAS Number: 56042-83-2 . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid . This is followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid . A shielding reagent is used to shield off 5-chlorine, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid . The 3-methyl-5-chlorobenzoic acid and nitric acid undergo nitro-substitution under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid . This is followed by catalytic hydrogenation to reduce the nitro group into an amino group . Finally, a reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole yields an intermediate, which reacts with methylamine to obtain the 2-amino-5-chloro-N,3-dimethylbenzamide .Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-n,n-dimethylbenzamide” is represented by the linear formula: C9 H11 Cl N2 O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-5-chloro-n,n-dimethylbenzamide” include oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reaction with N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 198.65 .Aplicaciones Científicas De Investigación

Insecticide Synthesis

- Specific Scientific Field: Organic Chemistry, specifically in the synthesis of insecticides .

- Summary of the Application: 2-Amino-5-chloro-N,N-dimethylbenzamide is a key intermediate used in the synthesis of chlorantraniliprole, a novel insecticide . Chlorantraniliprole is an anthranilic diamide insecticide, which is used to control a wide range of insect pests in various crops.

- Methods of Application or Experimental Procedures: The specific methods of synthesis are proprietary and not publicly available. However, the general process involves using 2-Amino-5-chloro-N,N-dimethylbenzamide as an intermediate compound in the synthesis of the final insecticide product .

- Results or Outcomes: The outcome of this process is the production of chlorantraniliprole, a potent insecticide. The effectiveness of this insecticide in controlling pest populations would be the primary measure of success .

Synthesis of Anthranilamide Compounds

- Specific Scientific Field: Organic Chemistry, specifically in the synthesis of anthranilamide compounds .

- Summary of the Application: 2-Amino-5-chloro-N,N-dimethylbenzamide is used in the synthesis of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole .

- Methods of Application or Experimental Procedures: The specific methods of synthesis are proprietary and not publicly available. However, the general process involves using 2-Amino-5-chloro-N,N-dimethylbenzamide as an intermediate compound in the synthesis of the final insecticide product .

- Results or Outcomes: The outcome of this process is the production of anthranilamide compounds, which are potent insecticides. The effectiveness of these insecticides in controlling pest populations would be the primary measure of success .

Induction of Necrotic Cell Death

- Summary of the Application: 2-Amino-5-chloro-N,N-dimethylbenzamide has been shown to induce necrotic cell death in mammalian cells .

- Methods of Application or Experimental Procedures: This compound was synthesized by the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .

- Results or Outcomes: The outcome of this process is the induction of necrotic cell death in mammalian cells. This could potentially be used in research related to cell death mechanisms and disease treatment .

Synthesis of Cyantraniliprole

- Specific Scientific Field: Organic Chemistry, specifically in the synthesis of insecticides .

- Summary of the Application: 2-Amino-5-chloro-N,N-dimethylbenzamide is used in the synthesis of cyantraniliprole, another anthranilic diamide insecticide .

- Methods of Application or Experimental Procedures: The specific methods of synthesis are proprietary and not publicly available. However, the general process involves using 2-Amino-5-chloro-N,N-dimethylbenzamide as an intermediate compound in the synthesis of the final insecticide product .

- Results or Outcomes: The outcome of this process is the production of cyantraniliprole, a potent insecticide. The effectiveness of this insecticide in controlling pest populations would be the primary measure of success .

Synthesis of Benzoxazole Derivatives

- Summary of the Application: 2-Amino-5-chloro-N,N-dimethylbenzamide may be used to synthesize benzoxazole derivatives .

- Methods of Application or Experimental Procedures: The specific methods of synthesis are proprietary and not publicly available. However, the general process involves using 2-Amino-5-chloro-N,N-dimethylbenzamide as an intermediate compound in the synthesis of benzoxazole derivatives .

- Results or Outcomes: The outcome of this process is the production of benzoxazole derivatives. These compounds have various applications in the field of medicinal chemistry .

Propiedades

IUPAC Name |

2-amino-5-chloro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKTZUWGKFUIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298016 |

Source

|

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-n,n-dimethylbenzamide | |

CAS RN |

56042-83-2 |

Source

|

| Record name | NSC120273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.